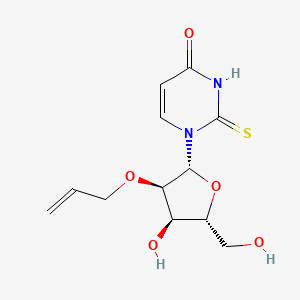
2'-O-Allyl-2-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Allyl-2-thiouridine is a modified nucleoside derivative of uridine, where the oxygen atom at the 2’ position is replaced by an allyl group and the oxygen atom at the 2 position is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-O-protection of the uracil base, followed by the alkylation of the 2’-hydroxyl group with an allyl group and the substitution of the 2-oxygen with a sulfur atom . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for 2’-O-Allyl-2-thiouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-O-Allyl-2-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the allyl group can yield saturated derivatives.
Scientific Research Applications
2’-O-Allyl-2-thiouridine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of modified nucleosides for various applications.
Biology: It is incorporated into oligonucleotides to study RNA structure and function, as well as to enhance hybridization properties.
Industry: It can be used in the synthesis of nucleic acid probes and sensors for diagnostic applications.
Mechanism of Action
The mechanism by which 2’-O-Allyl-2-thiouridine exerts its effects involves its incorporation into nucleic acids, where it can enhance the stability and selectivity of RNA duplexes. The sulfur atom at the 2 position can form stronger hydrogen bonds with adenosine, improving base pairing selectivity and stability . This modification can also affect the conformational properties of the nucleoside, influencing its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Thiouridine: Similar to 2’-O-Allyl-2-thiouridine but lacks the allyl group at the 2’ position.
2-Thiothymine: A thymine derivative with a sulfur atom at the 2 position.
2’-O-Methyl-2-thiouridine: Similar to 2’-O-Allyl-2-thiouridine but with a methyl group instead of an allyl group at the 2’ position.
Uniqueness
2’-O-Allyl-2-thiouridine is unique due to the presence of both the allyl group at the 2’ position and the sulfur atom at the 2 position. This combination of modifications provides enhanced stability and selectivity in nucleic acid interactions, making it a valuable tool in various scientific research applications.
Properties
CAS No. |
647839-07-4 |
|---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C12H16N2O5S/c1-2-5-18-10-9(17)7(6-15)19-11(10)14-4-3-8(16)13-12(14)20/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,20)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
XWFFNDZIZXJQCM-QCNRFFRDSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















